Clavirolide A Clavirolide A Clavirolide A is a natural product found in Clavularia viridis with data available.
Brand Name: Vulcanchem
CAS No.: 132750-47-1
VCID: VC21239589
InChI: InChI=1S/C20H28O4/c1-12-5-7-19(4)8-6-16-14(3)18(22)24-17(20(16,19)23)11-13(2)10-15(21)9-12/h5,13,17,23H,6-11H2,1-4H3/b12-5+/t13-,17-,19-,20-/m1/s1
SMILES: CC1CC2C3(C(=C(C(=O)O2)C)CCC3(CC=C(CC(=O)C1)C)C)O
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol

Clavirolide A

CAS No.: 132750-47-1

Cat. No.: VC21239589

Molecular Formula: C20H28O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Clavirolide A - 132750-47-1

Specification

CAS No. 132750-47-1
Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
IUPAC Name (1R,3S,7E,10S,17R)-17-hydroxy-3,7,10,14-tetramethyl-16-oxatricyclo[8.6.1.013,17]heptadeca-7,13-diene-5,15-dione
Standard InChI InChI=1S/C20H28O4/c1-12-5-7-19(4)8-6-16-14(3)18(22)24-17(20(16,19)23)11-13(2)10-15(21)9-12/h5,13,17,23H,6-11H2,1-4H3/b12-5+/t13-,17-,19-,20-/m1/s1
Standard InChI Key JVYXSCVDLGVIRM-NOYREHSQSA-N
Isomeric SMILES C[C@H]1C[C@@H]2[C@@]3(C(=C(C(=O)O2)C)CC[C@]3(C/C=C(/CC(=O)C1)\C)C)O
SMILES CC1CC2C3(C(=C(C(=O)O2)C)CCC3(CC=C(CC(=O)C1)C)C)O
Canonical SMILES CC1CC2C3(C(=C(C(=O)O2)C)CCC3(CC=C(CC(=O)C1)C)C)O

Introduction

Chemical Structure and Characteristics

Physical and Chemical Properties

As a member of the dolabellane diterpene family, Clavirolide A would be expected to have a molecular formula approximating C₂₀H₃₀O₄, similar to Clavirolide C and other analogues . The compound likely has limited water solubility due to its predominantly hydrocarbon structure, but the presence of oxygen-containing functional groups would confer some polarity to the molecule.

Isolation and Characterization Techniques

Extraction and Purification Methods

The isolation of clavirolides from Clavularia viridis typically involves a bioassay-guided fractionation approach. Based on the methodology used for other clavirolides, the process likely involves:

  • Collection and freezing of the coral material

  • Extraction with organic solvents such as ethyl acetate

  • Fractionation using various chromatographic techniques

  • Final purification using high-performance liquid chromatography (HPLC)

Recent advances in natural product isolation incorporate LC-MS/MS-based molecular networking coupled with ¹H NMR detection, which has allowed for more targeted isolation of dolabellane diterpenoids from Clavularia viridis . This approach has facilitated the discovery of previously uncharacterized clavirolides (J-U) and could potentially be applied to further characterize Clavirolide A.

Structural Elucidation

The structural elucidation of clavirolides typically relies on:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC)

  • High-Resolution Mass Spectrometry (HRMS)

  • Infrared (IR) spectroscopy

  • Electronic Circular Dichroism (ECD) for stereochemical assignment

  • X-ray crystallography when suitable crystals can be obtained

For newer clavirolide analogues, such as clavirolides J-U, researchers have utilized calculated ECD spectra and X-ray diffraction data to confidently assign absolute configurations . Similar approaches would be applicable to confirm the stereochemical details of Clavirolide A.

Synthetic Approaches to Clavirolides

Total Synthesis Strategies

While there is no documented total synthesis specifically for Clavirolide A in the provided literature, the successful enantioselective total synthesis of Clavirolide C provides valuable insights into potential synthetic approaches. This synthesis, accomplished by Brown and Hoveyda, represents a significant achievement in the field and demonstrates the utility of advanced catalytic methods to access these complex natural products .

The synthesis of Clavirolide C features several key strategies that would likely be applicable to Clavirolide A:

  • Application of copper-catalyzed asymmetric conjugate addition (ACA) reactions using chiral amino acid-based ligands

  • Utilization of N-heterocyclic carbene (NHC) ligands for stereoselective conjugate additions

  • Ring-closing metathesis (RCM) to construct the challenging eleven-membered ring

  • Strategic control of stereochemistry at multiple stereocenters

Structure-Activity Relationships

Studies on clavirolides have revealed some preliminary structure-activity relationships that might inform expectations about Clavirolide A:

  • The presence of a Δ⁷,⁸ unsaturation appears important for anti-HIV-1 activity, as seen in Clavirolide G

  • Compounds with a cyclopropane unit (like Clavirolide L) also show significant activity

  • Epoxidation at the 7,8-position (as in Clavirolide I) attenuates inhibitory effects compared to Clavirolide G

  • Hydrogenation of certain double bonds and oxidation patterns significantly affects activity

These structure-activity relationships could provide valuable insights for predicting the potential biological activity of Clavirolide A based on its specific structural features.

Comparison with Other Clavirolides

Structural Diversity in the Clavirolide Family

The clavirolide family exhibits significant structural diversity. Recent research has expanded the known clavirolides to include compounds J through U, with varied scaffolds and functionalization patterns . Some notable structural features found among clavirolides include:

  • Tricyclic tetradecane scaffolds with 1,11- and 5,9-fused ring systems (Clavirolides J-K)

  • 1,11- and 3,5-fused tricyclic tetradecane scaffolds (Clavirolide L)

  • Various oxidation patterns including epoxides, hydroxyl groups, and unsaturated lactones

  • Different degrees of unsaturation throughout the carbon skeleton

Clavirolide A would fit somewhere within this spectrum of structural diversity, though its precise structural features and relationship to other clavirolides remain to be fully elucidated in the available literature.

Biosynthetic Relationships

The biosynthetic pathway leading to clavirolides likely involves a common precursor that undergoes various transformations including epoxidation, hydration, dehydration, olefinic rearrangement, etherification, chlorination, and/or hydrogenation . Understanding these biosynthetic relationships could help position Clavirolide A within the broader family and potentially inform synthetic approaches.

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